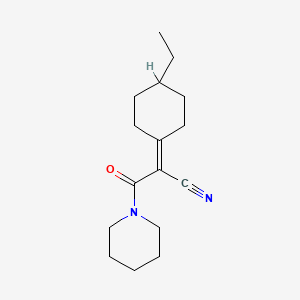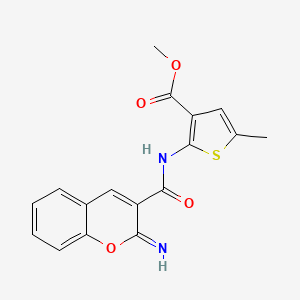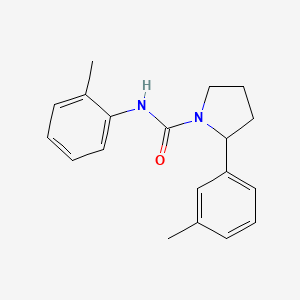![molecular formula C14H23N3O6 B6007715 DIETHYL 2-(AMINO{2-[(Z)-3-ETHOXY-1-METHYL-3-OXOPROPYLIDENE]HYDRAZINO}METHYLENE)MALONATE](/img/structure/B6007715.png)
DIETHYL 2-(AMINO{2-[(Z)-3-ETHOXY-1-METHYL-3-OXOPROPYLIDENE]HYDRAZINO}METHYLENE)MALONATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DIETHYL 2-(AMINO{2-[(Z)-3-ETHOXY-1-METHYL-3-OXOPROPYLIDENE]HYDRAZINO}METHYLENE)MALONATE is a complex organic compound with a molecular formula of C14H23N3O6. It is known for its diverse applications in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including ester, hydrazone, and amino groups, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-(AMINO{2-[(Z)-3-ETHOXY-1-METHYL-3-OXOPROPYLIDENE]HYDRAZINO}METHYLENE)MALONATE typically involves the condensation of diethyl malonate with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Condensation Reaction: Diethyl malonate reacts with ethyl acetoacetate in the presence of hydrazine hydrate.
Reflux Conditions: The reaction mixture is heated under reflux to facilitate the condensation process.
Purification: The crude product is purified by recrystallization to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated high-temperature and high-pressure flow reactors can streamline the process and ensure consistent product quality .
化学反応の分析
Types of Reactions
DIETHYL 2-(AMINO{2-[(Z)-3-ETHOXY-1-METHYL-3-OXOPROPYLIDENE]HYDRAZINO}METHYLENE)MALONATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or hydrazone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and substituted malonates, depending on the specific reaction conditions and reagents used .
科学的研究の応用
DIETHYL 2-(AMINO{2-[(Z)-3-ETHOXY-1-METHYL-3-OXOPROPYLIDENE]HYDRAZINO}METHYLENE)MALONATE has a wide range of applications in scientific research:
作用機序
The mechanism of action of DIETHYL 2-(AMINO{2-[(Z)-3-ETHOXY-1-METHYL-3-OXOPROPYLIDENE]HYDRAZINO}METHYLENE)MALONATE involves its interaction with various molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biomolecules and alter their functions .
類似化合物との比較
Similar Compounds
Diethyl ethoxymethylenemalonate: A related compound with similar ester and malonate functionalities.
Diethyl aminomalonate: Another compound with an amino group attached to the malonate moiety.
Diethyl {amino[(2Z)-2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate: A structurally similar compound with a different hydrazone substituent.
Uniqueness
DIETHYL 2-(AMINO{2-[(Z)-3-ETHOXY-1-METHYL-3-OXOPROPYLIDENE]HYDRAZINO}METHYLENE)MALONATE is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
ethyl (E)-3-ethoxy-2-[(Z)-N'-[(Z)-(4-ethoxy-4-oxobutan-2-ylidene)amino]carbamimidoyl]-3-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O6/c1-5-21-10(18)8-9(4)16-17-12(15)11(13(19)22-6-2)14(20)23-7-3/h19H,5-8H2,1-4H3,(H2,15,17)/b13-11+,16-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTJXYBKKJHBNC-NQRFGJQGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NN=C(C(=C(O)OCC)C(=O)OCC)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N\N=C(\C(=C(\O)/OCC)\C(=O)OCC)/N)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B6007633.png)
![1-(4-{[3-(1-naphthoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6007638.png)
![ethyl 3-(4-fluorobenzyl)-1-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6007647.png)

![4-[2-(benzyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6007687.png)
![N-benzyl-1-cyclopropyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine](/img/structure/B6007692.png)

![N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]nicotinamide](/img/structure/B6007698.png)

![N-[(4-methoxybenzyl)oxy]guanidine sulfate](/img/structure/B6007708.png)
![cyclopentyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B6007709.png)
![Methyl {2-[4-(2-fluorophenyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B6007716.png)
![methyl 4-{[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6007719.png)
![2-[4-(cyclohexylmethyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6007734.png)
